3-Acetylmorphine: A Technical Guide for Researchers and Drug Development Professionals
3-Acetylmorphine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, Synthesis, and Pharmacology of a Key Heroin Metabolite
Introduction
3-Acetylmorphine, also known as 3-monoacetylmorphine (3-MAM), is a significant psychoactive substance primarily encountered as a metabolite of heroin (diacetylmorphine).[1][2][3] While often considered less potent than its isomer, 6-acetylmorphine (6-MAM), and the parent compound, morphine, 3-acetylmorphine possesses distinct pharmacological properties that warrant detailed investigation for a comprehensive understanding of opioid action and for the development of novel therapeutic agents.[4] This technical guide provides a thorough overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and pharmacological actions of 3-acetylmorphine, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
3-Acetylmorphine is a morphinane alkaloid and an ester derivative of morphine.[5] The acetylation of the phenolic hydroxyl group at the 3-position of the morphine molecule results in 3-acetylmorphine.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₁NO₄ | [5][6][7] |
| Molecular Weight | 327.38 g/mol | [6][7] |
| IUPAC Name | [(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate | [8] |
| Synonyms | 3-Monoacetylmorphine, 3-MAM, O(3)-monoacetylmorphine | [5][6] |
| CAS Number | 5140-28-3 | [5] |
| Melting Point | Estimated: Similar to 6-Acetylmorphine (184-189 °C) | [9] |
| Boiling Point | Estimated: >400 °C (Decomposes) | |
| pKa | Estimated: Similar to the basic pKa of 6-Acetylmorphine (~9.08) | |
| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [6] |
Synthesis and Analysis
Synthesis of 3-Acetylmorphine from Morphine
A common laboratory-scale synthesis of 3-acetylmorphine involves the selective acetylation of morphine. The following protocol is adapted from the literature:
Experimental Protocol: Synthesis of 3-Acetylmorphine
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Reactants: Morphine, Acetic Anhydride, Sodium Bicarbonate, Toluene, Acetonitrile.
-
Procedure:
-
A mixture of morphine (83 mmol), sodium bicarbonate (336 mmol), and acetic anhydride (85 mmol) is prepared in a solution of toluene (500 mL) and acetonitrile (900 mL).
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The reaction mixture is heated at reflux for 21 hours.
-
Following reflux, the mixture is evaporated to dryness in vacuo.
-
The resulting residue is dissolved in water (80 mL) and extracted with chloroform (500 mL).
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The chloroform extracts are dried, combined, and evaporated to dryness in vacuo to yield the crude product.
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Purification is achieved via silica gel chromatography using a solvent system of 5-10% methanol in dichloromethane to yield pure 3-acetylmorphine.
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Analytical Methodologies
The detection and quantification of 3-acetylmorphine in biological matrices and seized drug samples are crucial for forensic and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.
Experimental Protocol: HPLC Analysis of 3-Acetylmorphine and its Metabolites
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Instrumentation: A standard HPLC system equipped with a UV or diode-array detector.
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Column: A reversed-phase C18 column (e.g., LichroCART RP-18e, 250 x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., 50 mM KH₂PO₄, pH 7.1).[1][2]
-
Sample Preparation (from blood):
-
Perform a liquid-liquid back-extraction.
-
Alkalinize the aqueous layer with a borate buffer.
-
Extract the analytes with an organic solvent (e.g., methyl tert-butyl ether).[1][2]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[1][2]
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Experimental Protocol: GC-MS Analysis of 3-Acetylmorphine
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Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Derivatization: Derivatization of the hydroxyl group is often necessary to improve chromatographic properties. Propionic anhydride is a common derivatizing agent, converting 3-acetylmorphine to its propionyl ester.
-
Column: A capillary column suitable for opiate analysis (e.g., DB-1).
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Carrier Gas: Helium.
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Injection Mode: Splitless.
-
Mass Spectrometry: Electron impact (EI) ionization with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Pharmacology and Signaling Pathways
3-Acetylmorphine is a partial agonist at the µ-opioid receptor (MOR).[4] Its pharmacological effects are primarily mediated through its interaction with this receptor, which is a G-protein coupled receptor (GPCR).
Receptor Binding and Functional Activity
Studies have shown that 3-acetylmorphine is a "strong" partial agonist at the human µ-opioid receptor, exhibiting efficacy in the nanomolar range.[4] Interestingly, it displays a bias towards the β-arrestin signaling pathway over the G-protein activation pathway when compared to morphine.[4] This biased agonism may contribute to a unique pharmacological profile, potentially influencing the development of tolerance and other side effects.
Metabolic Pathway of Heroin
3-Acetylmorphine is a primary metabolite of heroin. The metabolic cascade from heroin to morphine is a critical aspect of its pharmacology.
Caption: Metabolic pathway of heroin to its active and inactive metabolites.
Downstream Signaling of 3-Acetylmorphine at the µ-Opioid Receptor
Upon binding of 3-acetylmorphine to the µ-opioid receptor, two primary signaling cascades are initiated: the G-protein pathway and the β-arrestin pathway.
Caption: Downstream signaling pathways activated by 3-acetylmorphine at the µ-opioid receptor.
Conclusion
3-Acetylmorphine, while often overshadowed by other heroin metabolites, presents a unique pharmacological profile characterized by its biased agonism at the µ-opioid receptor. A thorough understanding of its chemical properties, synthesis, and distinct signaling mechanisms is essential for advancing our knowledge of opioid pharmacology. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of the current understanding of this important compound. Further research into the specific consequences of its β-arrestin bias may unveil novel avenues for the development of safer and more effective opioid-based therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Monoacetylmorphine - Wikipedia [en.wikipedia.org]
- 4. Distinct pharmacological properties of morphine metabolites at G(i)-protein and β-arrestin signaling pathways activated by the human μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Acetylmorphine | C19H21NO4 | CID 5462504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. GSRS [precision.fda.gov]
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- 9. 2784-73-8 CAS MSDS (6-ACETYLMORPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
